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Compound of Interest

Compound Name: 6-Phenylhexan-2-one

Cat. No.: B075930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Phenylhexan-2-one (CAS No: 14171-89-2), a ketone with applications in organic synthesis.[1]

The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information

in a structured format for easy reference and comparison.

Chemical Structure and Properties
6-Phenylhexan-2-one is a ketone with the molecular formula C₁₂H₁₆O and a molecular weight

of approximately 176.26 g/mol .[2][3] Its structure consists of a hexan-2-one backbone with a

phenyl substituent at the 6-position.

Structure:

Spectroscopic Data
While extensive experimental data for 6-Phenylhexan-2-one is not readily available in publicly

accessible databases, this section outlines the expected spectral characteristics based on its

structure and provides a template for data presentation.
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¹H NMR Spectroscopy: Proton NMR is crucial for elucidating the hydrogen environments within

the molecule. The expected signals for 6-Phenylhexan-2-one would include resonances for

the aromatic protons of the phenyl group, the methylene protons of the hexyl chain, and the

methyl protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon

environments. The spectrum of 6-Phenylhexan-2-one is expected to show distinct signals for

the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the hexyl chain.

PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a

Jeol FX-100 instrument.[2]

Table 1: Predicted NMR Data for 6-Phenylhexan-2-one

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)

H-1 (CH₃) Singlet Signal

H-3 (CH₂) Triplet Signal

H-4 (CH₂) Multiplet Signal

H-5 (CH₂) Multiplet Signal

H-6 (CH₂) Triplet Signal

Aromatic H Multiplet Multiple Signals

C-1 (CH₃) - Signal

C-2 (C=O) - Signal

C-3 (CH₂) - Signal

C-4 (CH₂) - Signal

C-5 (CH₂) - Signal

C-6 (CH₂) - Signal

Aromatic C - Multiple Signals
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IR spectroscopy is used to identify the functional groups present in a molecule. For 6-
Phenylhexan-2-one, the most prominent absorption band is expected to be from the carbonyl

(C=O) group of the ketone.

Table 2: Expected IR Absorption Bands for 6-Phenylhexan-2-one

Functional Group Expected Absorption Range (cm⁻¹)

C=O (Ketone) 1705 - 1725

C-H (sp³ Aliphatic) 2850 - 3000

C-H (sp² Aromatic) 3000 - 3100

C=C (Aromatic) 1450 - 1600

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The mass spectrum of 6-Phenylhexan-2-one would be expected to show a

molecular ion peak (M⁺) corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Fragmentation for 6-Phenylhexan-2-one

m/z Possible Fragment

176 [M]⁺ (Molecular Ion)

158 [M - H₂O]⁺

115 [M - C₄H₇O]⁺

105 [C₇H₅O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl ion)

43 [CH₃CO]⁺ (Acylium ion)
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Phenylhexan-2-one in approximately 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software to

obtain the final spectra.

IR Spectroscopy
Sample Preparation: As 6-Phenylhexan-2-one is a liquid, a thin film can be prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Background Subtraction: A background spectrum of the clean salt plates should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate the mass spectrum.
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Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 6-Phenylhexan-2-one.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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